molecular formula C26H24N2O3 B12459266 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide

Cat. No.: B12459266
M. Wt: 412.5 g/mol
InChI Key: KSSYLYDKBUDIEJ-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide moiety and a cyclopropane-fused isoindoline ring system, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isoindoline Ring: This step involves the cyclization of appropriate precursors to form the isoindoline ring system.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, which may involve reagents such as diazomethane or other cyclopropanating agents.

    Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, typically using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or isoindoline rings are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding, given its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The interaction could involve binding to the active site of an enzyme, inhibiting its activity, or binding to a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide include other benzamide derivatives and cyclopropane-fused isoindoline compounds. These compounds may share similar structural features but differ in their specific functional groups or ring systems. The uniqueness of this compound lies in its combination of a benzamide moiety with a cyclopropane-fused isoindoline ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C26H24N2O3/c1-14(15-6-3-2-4-7-15)27-24(29)16-8-5-9-17(12-16)28-25(30)22-18-10-11-19(21-13-20(18)21)23(22)26(28)31/h2-12,14,18-23H,13H2,1H3,(H,27,29)

InChI Key

KSSYLYDKBUDIEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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